molecular formula C15H19NO2 B8730065 N-[2-(cyclohexanecarbonyl)phenyl]acetamide

N-[2-(cyclohexanecarbonyl)phenyl]acetamide

Cat. No.: B8730065
M. Wt: 245.32 g/mol
InChI Key: SWYIONORMDGPLO-UHFFFAOYSA-N
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Description

2’-(Cyclohexylcarbonyl)acetoanilide is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a cyclohexylcarbonyl group attached to the acetoanilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Cyclohexylcarbonyl)acetoanilide typically involves the reaction of aniline with cyclohexylcarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2’-(Cyclohexylcarbonyl)acetoanilide can be scaled up by using large reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-(Cyclohexylcarbonyl)acetoanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring in the acetoanilide structure can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexanone.

    Reduction: Formation of cyclohexylmethanol.

    Substitution: Various substituted acetoanilides depending on the electrophile used.

Scientific Research Applications

2’-(Cyclohexylcarbonyl)acetoanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-(Cyclohexylcarbonyl)acetoanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog with a phenyl group instead of a cyclohexyl group.

    Acetoacetanilide: Contains an acetoacetyl group attached to the aniline structure.

    N-Phenylacetamide: Another related compound with a phenylacetamide structure.

Uniqueness

2’-(Cyclohexylcarbonyl)acetoanilide is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-[2-(cyclohexanecarbonyl)phenyl]acetamide

InChI

InChI=1S/C15H19NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17)

InChI Key

SWYIONORMDGPLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexylmagnesium bromide (240 ml of a 2M solution in ether, 0.48 mol) in ether (200 ml) was added dropwise to a solution of 2-methyl-4H-3,1-benzoxazin-4-one (100 g, 0.62 mol) in ether (1100ml) at -10° C. over 2 h. The mixture was stirred at this temperature for 2 h, then at ambient temperature for 30 min. After cooling to -10° C. the suspension was treated with 2M HCl (600 ml), keeping the temperature below 0° C. After stirring for 15 min the layers were separated, and the ethereal layer washed sequentially with water (500 ml), 5% sodium hydroxide solution (2×500 ml) and finally water (2×500 ml). The organic layer was separated, dried (MgSO4), evaporated in vacuo and chromatographed on silica using petrol:ethyl acetate (2:1). to give (2-acetamidophenyl) cyclohexyl methanone (28 g, 24%) as a pale yellow solid. mp 66° C. 1H NMR (CDCL3, 360 MHz)-- 1.25-1.89 (10H, m), 2.23 (3H, s), 3.33 (1H, m), 7.13 (1H, dt, J=6 and 1 Hz), 7.53 (1H, dt, J=6 and 1 Hz), 7.92 (1H, d, J=6 Hz), 8.76 (1H, d, J=6 Hz), 11.73 (1H, brs).
Name
Cyclohexylmagnesium bromide
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solution
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100 g
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200 mL
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1100 mL
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600 mL
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